

What is the chemical structure of D-(+)-Cellotriose

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Compound of Interest

Compound Name: D-(+)-Cellotriose

Cat. No.: B10769720

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An In-depth Guide to the Chemical Structure of **D-(+)-Cellotriose**

Introduction

D-(+)-Cellotriose is a naturally occurring oligosaccharide, specifically a trisaccharide, that plays a significant role in carbohydrate chemistry and various industrial applications.[1] It is a fundamental structural component of cellulose, the most abundant organic polymer on Earth. As an intermediate in the enzymatic hydrolysis of cellulose, **D-(+)-Cellotriose** is an essential substrate for studying cellulase activity, which is crucial for the development of biofuels.[2] Its well-defined structure also makes it a valuable standard in carbohydrate analysis and research into polysaccharide functions.[1]

Molecular Composition and Linkage

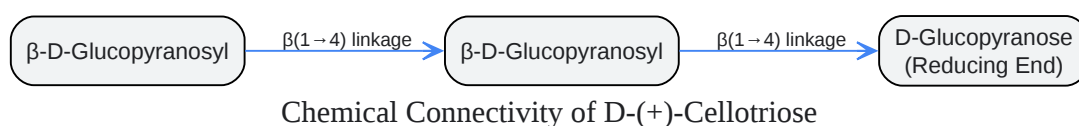
D-(+)-Cellotriose is a polymer composed of three D-glucose monosaccharide units.[3] These units are linearly connected by β -1,4-glycosidic bonds.[1] This specific linkage involves the hydroxyl group on the first carbon (C1) of one glucose molecule bonding with the hydroxyl group on the fourth carbon (C4) of the adjacent glucose molecule. The ' β ' designation refers to the stereochemistry at the anomeric carbon (C1), where the substituent is oriented in the equatorial position.

The systematic name for **D-(+)-Cellotriose** is O- β -D-Glucopyranosyl-(1 \rightarrow 4)-O- β -D-glucopyranosyl-(1 \rightarrow 4)-D-glucose. This nomenclature precisely describes the structure: two β -

D-glucopyranosyl units linked sequentially to a terminal D-glucose molecule via (1 → 4) linkages.

Chemical Structure Visualization

The linear arrangement of the three glucose units linked by β -1,4-glycosidic bonds can be represented as a signaling pathway or workflow diagram. This visualization clarifies the connectivity and the repeating nature of the linkage found in cellulose.



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Figure 1: Schematic diagram of **D-(+)-Cellotriose** structure.

Physicochemical Properties

A summary of the key quantitative data and properties of **D-(+)-Cellotriose** is provided below for easy reference.

Property	Value	References
Molecular Formula	C ₁₈ H ₃₂ O ₁₆	
Molecular Weight	504.44 g/mol	
CAS Number	33404-34-1	
Appearance	White to Off-white Solid	
Purity	≥95%	
Melting Point	156-170 °C	
Synonyms	Cellotriose, (β-D-Glc-[1 → 4]) ₂ -D-Glc	

Experimental Protocols

Detailed experimental protocols for the analysis and characterization of oligosaccharides like **D-(+)-Cellotriose** are extensive. A common method for structural elucidation is Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol: 1D and 2D NMR Spectroscopy for Structural Confirmation

- Sample Preparation: Dissolve 5-10 mg of **D-(+)-Cellotriose** (purity ≥95%) in 0.5 mL of Deuterium Oxide (D₂O). Ensure complete dissolution, using sonication if necessary.
- Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
- 1D ¹H NMR Acquisition:
 - Acquire a standard one-dimensional proton NMR spectrum.
 - Typical parameters: 16-32 scans, spectral width of 12 ppm, relaxation delay of 2 seconds.
 - The anomeric proton signals (H1) are expected to appear in the δ 4.4-5.2 ppm region. The β-configuration is confirmed by a large coupling constant (J ≈ 8 Hz).

- 2D COSY (Correlation Spectroscopy) Acquisition:
 - Perform a COSY experiment to establish proton-proton correlations within each glucose ring.
 - This helps in assigning the signals for H2, H3, H4, H5, and H6 protons starting from the anomeric proton.
- 2D HSQC (Heteronuclear Single Quantum Coherence) Acquisition:
 - Run an HSQC experiment to correlate each proton with its directly attached carbon atom.
 - This allows for the assignment of the carbon signals (C1-C6). The C4 signal of the non-reducing glucose units will show a downfield shift due to glycosylation.
- 2D HMBC (Heteronuclear Multiple Bond Correlation) Acquisition:
 - Acquire an HMBC spectrum to identify long-range (2-3 bond) correlations between protons and carbons.
 - The key correlation to confirm the $\beta(1 \rightarrow 4)$ linkage is the cross-peak between the anomeric proton (H1) of one glucose unit and the C4 of the adjacent unit.
- Data Analysis: Process the spectra using appropriate software (e.g., TopSpin, Mnova). Compare the obtained chemical shifts and coupling constants with literature values for **D-(+)-Cellotriose** to confirm its identity and structure.

This multi-dimensional NMR approach provides unambiguous evidence for the sequence of monosaccharides and the nature of the glycosidic linkages, confirming the structure of **D-(+)-Cellotriose**.

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